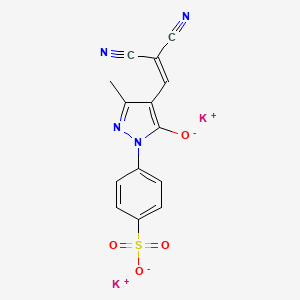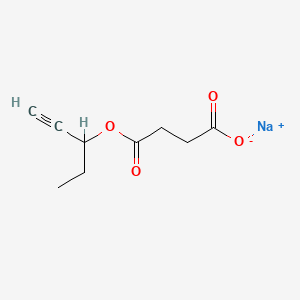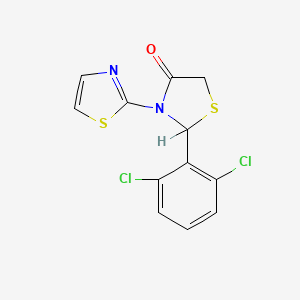
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanovinyl group, a methyl group, and an oxido-pyrazolyl group attached to a benzenesulphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps. The initial step often includes the preparation of the dicyanovinyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions. The final step involves the sulphonation of the resulting compound to introduce the benzenesulphonate group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Applications De Recherche Scientifique
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes .
Mécanisme D'action
The mechanism of action of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and disrupt cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dicyanovinyl-substituted oligothiophenes: These compounds share the dicyanovinyl group and are used in organic solar cells.
1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene: This compound is a solvatochromic fluorophore with similar electronic properties.
p-Bis(2,2-dicyanovinyl)benzene analogues: These compounds are studied for their solid-state emission properties.
Uniqueness
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
84434-33-3 |
|---|---|
Formule moléculaire |
C14H8K2N4O4S |
Poids moléculaire |
406.50 g/mol |
Nom IUPAC |
dipotassium;4-[4-(2,2-dicyanoethenyl)-3-methyl-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C14H10N4O4S.2K/c1-9-13(6-10(7-15)8-16)14(19)18(17-9)11-2-4-12(5-3-11)23(20,21)22;;/h2-6,19H,1H3,(H,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
BRSBMFADBGKQCO-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=C1C=C(C#N)C#N)[O-])C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)


![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)









